Propyl Linker Length vs. Ethyl and Butyl Analogs: Impact on Pharmacophoric Span and Target Accessibility
The three-carbon propyl spacer of 3-(quinolin-2-yloxy)propan-1-amine provides a distinct pharmacophoric distance between the terminal amine and the quinoline ring system. In the structurally related 3,4-dihydro-2(1H)-quinoline-O-alkylamine series, the propyl-linked compound TM-33 achieved balanced multi-target inhibition (hMAO-A IC₅₀ = 0.3 μM, hMAO-B IC₅₀ = 1.4 μM, eeAChE IC₅₀ = 0.56 μM, eqBuChE IC₅₀ = 2.3 μM), outperforming shorter and longer linker variants [1]. The target compound's propyl spacer (4 rotatable bonds; N-to-quinoline-O distance of approximately 5.2 Å in extended conformation) contrasts with the ethyl analog 2-(quinolin-2-yloxy)ethan-1-amine (CAS 102196-29-2; 3 rotatable bonds; MW 188.23; N-to-O distance ~3.8 Å) and the butyl analog 4-(quinolin-2-yloxy)butan-1-amine (CAS 143340-92-5; 5 rotatable bonds; MW 216.28; N-to-O distance ~6.5 Å), each of which presents a geometrically and conformationally distinct spatial relationship between the amine pharmacophore and the heteroaryl ring .
| Evidence Dimension | Linker atom count (O-to-N) and estimated extended N-to-quinoline-O distance |
|---|---|
| Target Compound Data | Propyl linker (3 atoms O-to-N); 4 rotatable bonds; MW 202.25; estimated N-to-O distance ~5.2 Å |
| Comparator Or Baseline | Ethyl analog (CAS 102196-29-2): 2 atoms O-to-N; 3 rotatable bonds; MW 188.23; ~3.8 Å. Butyl analog (CAS 143340-92-5): 4 atoms O-to-N; 5 rotatable bonds; MW 216.28; ~6.5 Å |
| Quantified Difference | Propyl linker is intermediate: +1 atom vs. ethyl; −1 atom vs. butyl. MW difference: +14.02 vs. ethyl; −14.03 vs. butyl. Conformational flexibility increases monotonically with chain length but target engagement is non-linear (optimal at propyl in related series). |
| Conditions | Calculated from 2D structures (PubChem); SAR context from Sang et al. (2017) Bioorg Med Chem 25:3006, 3,4-dihydro-2(1H)-quinoline-O-alkylamine series, hMAO-A/B and ChE enzyme inhibition assays. |
Why This Matters
Procurement of the propyl-linked variant is non-substitutable when a specific N-to-heterocycle distance of approximately 5 Å is required for target engagement; the ethyl and butyl analogs produce different pharmacophoric geometries that alter binding modes.
- [1] Sang Z, Pan W, Wang K, Ma Q, Yu L, Liu W. Design, synthesis and biological evaluation of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Bioorg Med Chem. 2017;25(12):3006-3017. doi:10.1016/j.bmc.2017.03.070. PMID: 28487125. View Source
